3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclopenta[b]thiophene moiety, and a tetrahydrofuran group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopenta[b]thiophene moiety and the tetrahydrofuran group. The final step involves the formation of the carboxamide linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl group in the phenyl ring can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the pyrazole and thiophene moieties.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the cyclopenta[b]thiophene moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include those with pyrazole rings, cyclopenta[b]thiophene moieties, or tetrahydrofuran groups. Examples include:
- 3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
- N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide
- 3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxamide The uniqueness of 3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide lies in its combination of these functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H28N4O4S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-(5-ethyl-2-hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H28N4O4S/c1-2-14-8-9-20(30)17(11-14)18-12-19(29-28-18)23(31)27-25-22(16-6-3-7-21(16)34-25)24(32)26-13-15-5-4-10-33-15/h8-9,11-12,15,30H,2-7,10,13H2,1H3,(H,26,32)(H,27,31)(H,28,29) |
InChI Key |
LWWXAFYCZCFLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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